REACTION_CXSMILES
|
[CH:1](OCC)(OCC)OCC.C(OC(=O)C)(=O)C.[NH2:18][C:19]1[C:20]([C:26]([NH:28][CH3:29])=[O:27])=[N:21][C:22]([Br:25])=[CH:23][N:24]=1>>[Br:25][C:22]1[N:21]=[C:20]2[C:19](=[N:24][CH:23]=1)[N:18]=[CH:29][N:28]([CH3:1])[C:26]2=[O:27]
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Name
|
|
Quantity
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36.17 mL
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Type
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reactant
|
Smiles
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C(OCC)(OCC)OCC
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Name
|
|
Quantity
|
35.57 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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6.7 g
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Type
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reactant
|
Smiles
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NC=1C(=NC(=CN1)Br)C(=O)NC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting solution was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
|
the resultant precipitate was collected
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Type
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WASH
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Details
|
washed with EtOAc
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Type
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CUSTOM
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Details
|
dried
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Name
|
|
Type
|
product
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Smiles
|
BrC=1N=C2C(N(C=NC2=NC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.52 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |